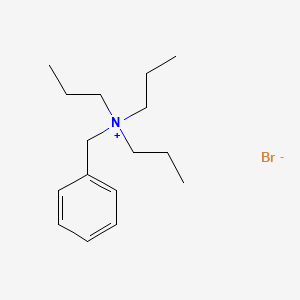

N-Benzyl-N,N-dipropylpropan-1-aminium bromide

Overview

Description

. It is widely used in various applications due to its antimicrobial properties and ability to act as a surfactant.

Synthetic Routes and Reaction Conditions:

Quaternization Reaction: The compound can be synthesized through the quaternization of N-benzyl-N,N-dipropylamine with an alkyl halide, such as 1-bromopropane, in an organic solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis involves the reaction of benzyl chloride with dipropylamine in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction.

Types of Reactions:

Oxidation: N-Benzyl-N,N-dipropylpropan-1-aminium bromide can undergo oxidation reactions to form corresponding N-oxide derivatives.

Reduction: Reduction reactions are not common for this compound due to its already stable quaternary ammonium structure.

Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Substitution: Nucleophiles such as iodide or thiocyanate ions, in polar aprotic solvents.

Major Products Formed:

N-oxide derivatives from oxidation reactions.

Substitution products with different nucleophiles replacing the bromide ion.

Scientific Research Applications

N-Benzyl-N,N-dipropylpropan-1-aminium bromide is used in various scientific research applications:

Chemistry: It serves as a phase transfer catalyst in organic synthesis.

Biology: It is used as a disinfectant and preservative in biological research.

Medicine: It is employed in antiseptic and disinfectant formulations due to its antimicrobial properties.

Industry: It is used in personal care products, such as soaps and shampoos, for its surfactant and antimicrobial properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to disrupt microbial cell membranes. It interacts with the phospholipid bilayer, leading to membrane permeabilization and cell lysis. The molecular targets include the cell membrane components, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Benzalkonium chloride

Cetylpyridinium chloride

Didecyldimethylammonium chloride

These compounds share similar antimicrobial and surfactant properties but differ in their molecular structures and specific applications.

Biological Activity

N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and applications in drug delivery, supported by research findings and data tables.

- Chemical Formula : CHBrN

- Molecular Weight : 304.35 g/mol

- CAS Number : 102-99-6

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits variable effects on different cell lines.

Table 2: Cytotoxicity Results

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption and interference with cellular signaling pathways. Studies suggest that it may also induce apoptosis in cancer cells by activating caspase pathways.

Case Study 1: Antimicrobial Application

A study conducted on the efficacy of this compound as a disinfectant demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in various formulations, showing a reduction in bacterial load by over 99% within 30 minutes of exposure.

Case Study 2: Drug Delivery System

In another investigation, this compound was utilized as a carrier for drug delivery in cancer therapy. The results indicated enhanced permeability and retention (EPR) effect in tumor tissues, significantly improving the bioavailability of co-administered chemotherapeutics.

Properties

IUPAC Name |

benzyl(tripropyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPKGDDLQQVQSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516624 | |

| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-75-4 | |

| Record name | NSC62 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.